molecular formula C9H13N3O B6204159 N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide CAS No. 1565630-46-7

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

Cat. No. B6204159
CAS RN: 1565630-46-7
M. Wt: 179.2
InChI Key:
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Description

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide, or DMMP for short, is an organic compound that has been studied for its various applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol and other organic solvents. DMMP has been used in a variety of laboratory experiments due to its unique properties, and it has been studied for its potential applications in drug design.

Scientific Research Applications

DMMP has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. It has been used to synthesize various derivatives, such as 5-methoxy-N,N-dimethyl-pyridine-2-carboxamide, which has been studied for its potential applications in drug design. It has also been used in biochemistry experiments to study the effects of various compounds on enzyme activity. In addition, DMMP has been studied for its potential applications in pharmacology, as it has been shown to interact with various receptors and enzymes in the body.

Mechanism of Action

DMMP acts as a competitive inhibitor of certain enzymes, such as acetylcholinesterase. It binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. This mechanism of action is similar to that of other competitive inhibitors, and it is the basis of its potential applications in drug design.
Biochemical and Physiological Effects
DMMP has been shown to interact with various receptors and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to inhibit acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased muscle contractions, increased heart rate, and increased alertness.

Advantages and Limitations for Lab Experiments

DMMP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively inexpensive, making it a popular choice for laboratory experiments. However, it also has a few limitations. It is relatively toxic, so it should be handled with care in the laboratory. In addition, it has a low solubility in water, so it may be difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of DMMP in scientific research. One potential application is in drug design, as its mechanism of action could be used to develop new drugs that target specific enzymes. In addition, it could be used in biochemistry experiments to study the effects of various compounds on enzyme activity. Finally, it could be used in pharmacology experiments to study the interactions between various receptors and enzymes in the body.

Synthesis Methods

DMMP is usually synthesized via a two-step process. The first step involves the reaction of pyridine-2-carboxylic acid with methylamine, which results in the formation of N-methylpyridine-2-carboxamide. This intermediate product is then reacted with dimethyl sulfate, which yields DMMP as the final product. This synthesis method is relatively simple and cost-effective, making it a popular choice for laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide involves the reaction of 2-chloro-5-(methylamino)pyridine with N,N-dimethylcarbamoyl chloride in the presence of a base.", "Starting Materials": [ "2-chloro-5-(methylamino)pyridine", "N,N-dimethylcarbamoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(methylamino)pyridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add N,N-dimethylcarbamoyl chloride and a base (e.g. triethylamine) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1565630-46-7

Product Name

N,N-dimethyl-5-(methylamino)pyridine-2-carboxamide

Molecular Formula

C9H13N3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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